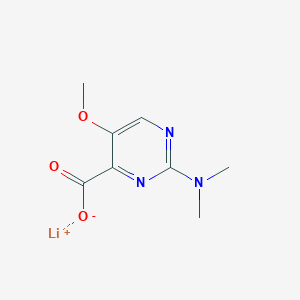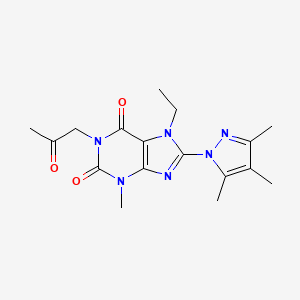
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione, commonly known as 3-Methyladenine (3-MA), is a purine analog that has been extensively studied for its role as an inhibitor of autophagy. Autophagy is a cellular process that is responsible for the degradation of damaged or unwanted cellular components, and has been implicated in a wide range of diseases, including cancer, neurodegeneration, and infectious diseases.
作用机制
The mechanism of action of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves the inhibition of class III phosphatidylinositol 3-kinase (PI3K), which is an essential component of the autophagy pathway. PI3K generates phosphatidylinositol 3-phosphate (PI3P), which is required for the formation of autophagosomes. The inhibition of PI3K by this compound leads to a decrease in PI3P levels, and subsequently, a decrease in autophagy activity. The exact mechanism by which this compound inhibits PI3K is still not fully understood, and further research is needed to elucidate this process.
Biochemical and Physiological Effects:
The inhibition of autophagy by this compound has been shown to have a wide range of effects on cellular processes. In cancer cells, the inhibition of autophagy by this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In infectious diseases, such as tuberculosis and HIV, the inhibition of autophagy by this compound has been shown to impair the ability of the pathogen to replicate and survive within host cells. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, the inhibition of autophagy by this compound has been shown to reduce the accumulation of toxic protein aggregates, leading to improved neuronal function.
实验室实验的优点和局限性
The use of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione as an inhibitor of autophagy has several advantages for lab experiments. This compound is a well-established inhibitor of autophagy, with a wide range of effects on cellular processes. Its mechanism of action is well-understood, and it has been extensively studied in a wide range of diseases. However, there are also some limitations to the use of this compound. The inhibition of autophagy by this compound is not specific, and can also affect other cellular processes that are dependent on PI3K. Additionally, the optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental conditions, and must be carefully optimized for each experiment.
未来方向
There are several future directions for the study of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione and its role as an inhibitor of autophagy. One area of research is the development of more specific inhibitors of autophagy, which can target specific components of the autophagy pathway without affecting other cellular processes. Another area of research is the study of the effects of autophagy inhibition in combination with other therapies, such as chemotherapy or immunotherapy, in the treatment of cancer and infectious diseases. Finally, the study of the role of autophagy in aging and age-related diseases, such as Alzheimer's and Parkinson's, is an area of active research, and the use of this compound as an inhibitor of autophagy may provide insights into the underlying mechanisms of these diseases.
合成方法
The synthesis of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves the reaction of 3-methyladenine with 2-bromoacetone in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC. The synthesis of this compound has been well-established in the literature, with several variations of the reaction conditions reported.
科学研究应用
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione has been widely used as an inhibitor of autophagy in scientific research. Autophagy is a complex cellular process that involves the formation of autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. The inhibition of autophagy by this compound has been shown to have a wide range of effects on cellular processes, including the regulation of cell death, immune response, and metabolism. This compound has also been used in the study of various diseases, such as cancer, neurodegeneration, and infectious diseases, where autophagy has been implicated in disease progression.
属性
IUPAC Name |
7-ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-7-21-13-14(18-16(21)23-12(5)10(3)11(4)19-23)20(6)17(26)22(15(13)25)8-9(2)24/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFNHYQZQZWRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

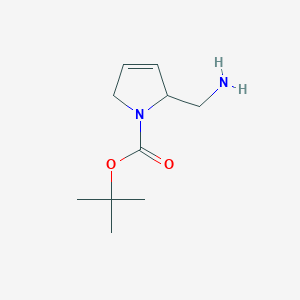
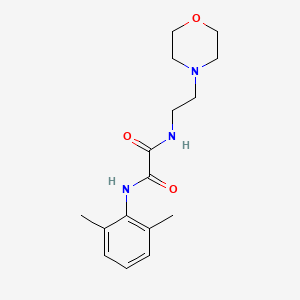
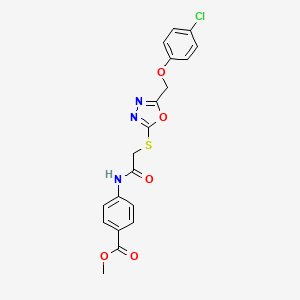
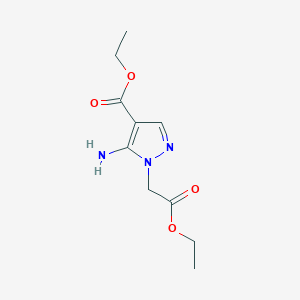
![4-(dipropylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2441758.png)
![4-chloro-N-[2-(propan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2441759.png)
![5-(2-Hydroxyethyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2441761.png)


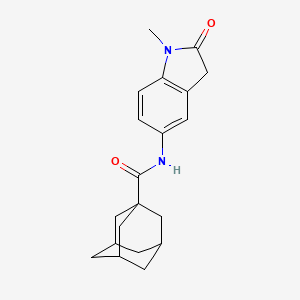
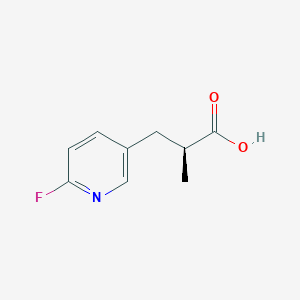
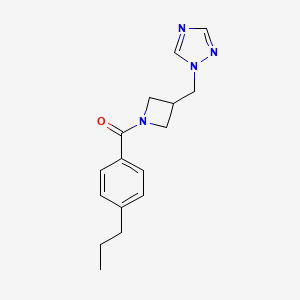
![4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2441773.png)
